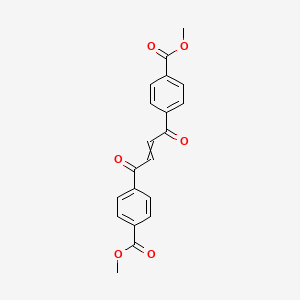
Dimethyl 4,4'-(1,4-dioxobut-2-ene-1,4-diyl)dibenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 4,4’-(1,4-dioxobut-2-ene-1,4-diyl)dibenzoate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two ester groups attached to a central but-2-ene-1,4-diyl moiety, which is further connected to two benzene rings. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable substance in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4,4’-(1,4-dioxobut-2-ene-1,4-diyl)dibenzoate typically involves the esterification of 4,4’-(1,4-dioxobut-2-ene-1,4-diyl)dibenzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of Dimethyl 4,4’-(1,4-dioxobut-2-ene-1,4-diyl)dibenzoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product. The industrial process may also include purification steps such as distillation and recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4,4’-(1,4-dioxobut-2-ene-1,4-diyl)dibenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The benzene rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products depend on the substituents introduced during the reaction.
Scientific Research Applications
Dimethyl 4,4’-(1,4-dioxobut-2-ene-1,4-diyl)dibenzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug delivery systems and therapeutic agents.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism by which Dimethyl 4,4’-(1,4-dioxobut-2-ene-1,4-diyl)dibenzoate exerts its effects involves its interaction with specific molecular targets. The ester groups in the compound can undergo hydrolysis to form carboxylic acids, which can then participate in further biochemical reactions. The central but-2-ene-1,4-diyl moiety can also interact with various enzymes and proteins, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 4,4’-(propane-1,3-diylbis(oxy))dibenzoate
- Dimethyl 4,4’-(ethyne-1,2-diyl)dibenzoate
- Dimethyl 4,4’-(1,2-ethynediyl)dibenzoate
Uniqueness
Dimethyl 4,4’-(1,4-dioxobut-2-ene-1,4-diyl)dibenzoate is unique due to its specific structural arrangement, which allows it to participate in a wide range of chemical reactions. Its ability to form stable intermediates and products makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
647846-52-4 |
|---|---|
Molecular Formula |
C20H16O6 |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
methyl 4-[4-(4-methoxycarbonylphenyl)-4-oxobut-2-enoyl]benzoate |
InChI |
InChI=1S/C20H16O6/c1-25-19(23)15-7-3-13(4-8-15)17(21)11-12-18(22)14-5-9-16(10-6-14)20(24)26-2/h3-12H,1-2H3 |
InChI Key |
UIAWGJCIRJTMQU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)C=CC(=O)C2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2R)-2-Methyl-1-phenyldodecan-2-yl]acetamide](/img/structure/B15169014.png)
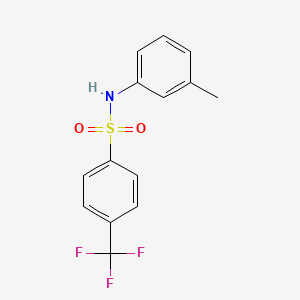

![5-{[3,4-Bis(decyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B15169032.png)
![5-{[(2S)-2-Methylbut-3-en-1-yl]sulfanyl}-1-phenyl-1H-tetrazole](/img/structure/B15169044.png)

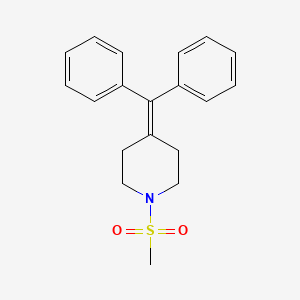

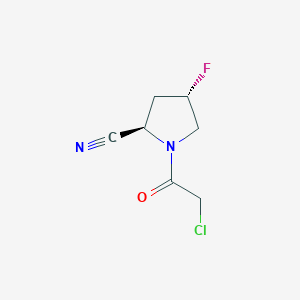

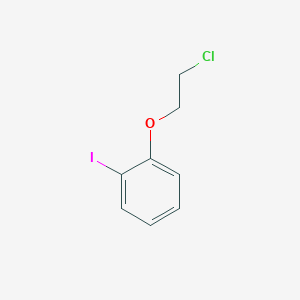

![[4-(2,4,6-Trioxotetrahydropyrimidin-1(2H)-yl)phenyl]acetonitrile](/img/structure/B15169090.png)
